2-Chloro-6-methylpyridine-4-boronic acid
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Overview
Description
2-Chloro-6-methylpyridine-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it a valuable reagent in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-6-methylpyridine-4-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it is readily prepared and generally environmentally benign .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the compound’s wide application in organic synthesis .
Biochemical Analysis
Biochemical Properties
The role of 2-Chloro-6-methylpyridine-4-boronic acid in biochemical reactions is primarily related to its boronic acid group. This group can form stable covalent bonds with various biomolecules, including enzymes and proteins . Specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation .
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids can interact with various transporters or binding proteins .
Subcellular Localization
Boronic acids can potentially be directed to specific compartments or organelles based on their interactions with other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylpyridine-4-boronic acid typically involves the borylation of 2-Chloro-6-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF). The reaction conditions are typically mild, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenol Derivatives: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-6-methylpyridine-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-pyridinylboronic acid: Similar structure but lacks the methyl group at the 6-position.
6-Bromo-2-methylpyridine-3-boronic acid: Similar structure but has a bromine atom instead of chlorine.
Uniqueness
2-Chloro-6-methylpyridine-4-boronic acid is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in organic synthesis, offering distinct advantages over similar compounds .
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDHMBLTDQMBOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678219 |
Source
|
Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1320397-15-6 |
Source
|
Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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